(S)-HDAC-42 is a novel, orally bioavailable, phenylbutyrate-derived histone deacetylase inhibitor (HDACi). [] It exhibits potent inhibitory activity against class I and II HDACs, demonstrating superior efficacy compared to other HDAC inhibitors such as vorinostat (SAHA). [, , ] Due to its potent HDAC inhibitory activity and favorable pharmacological properties, (S)-HDAC-42 has emerged as a promising anticancer agent in preclinical studies and early-phase clinical trials for various hematologic and solid tumors. [, , , ]
AR-42 is synthesized from hydroxamic acid derivatives, specifically designed to inhibit histone deacetylases, which play crucial roles in regulating gene expression through chromatin remodeling. This compound has been classified under the category of epigenetic modifiers, particularly focusing on the inhibition of class I histone deacetylases .
The synthesis of AR-42 involves several key steps that typically include the formation of a hydroxamic acid group attached to a para-aminobenzoic acid linker. The synthetic route can be summarized as follows:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. Typically, reactions are carried out under controlled conditions to prevent degradation or side reactions .
The molecular structure of AR-42 features a hydroxamic acid moiety that binds zinc ions in the active site of histone deacetylases. Its structural formula can be represented as follows:
The presence of the hydroxamic acid group is essential for its inhibitory activity against histone deacetylases, facilitating interactions with the zinc ion in the enzyme's active site. The structure can be visualized using molecular modeling software, which shows the spatial arrangement of atoms and functional groups that contribute to its biological activity .
AR-42 primarily acts through its inhibition of histone deacetylases, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status affects gene expression patterns associated with cell cycle regulation and apoptosis. Key reactions include:
The mechanism by which AR-42 exerts its effects involves several interconnected pathways:
These mechanisms collectively contribute to the anti-cancer effects observed with AR-42 treatment across different cancer models .
AR-42 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods for potential therapeutic applications .
AR-42 has been investigated for various scientific applications:
The compound's ability to target epigenetic modifications positions it as a promising candidate within the field of oncology therapeutics .
AR-42 (N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)benzamide) is a hydroxamate-tethered phenylbutyrate derivative classified as a pan-histone deacetylase (HDAC) inhibitor. Its broad-spectrum activity against Class I (HDAC1, 2, 3, 8) and Class II (HDAC4, 5, 6, 7, 9, 10) enzymes stems from structural features enabling interactions with conserved catalytic domains.
The hydroxamic acid moiety of AR-42 chelates the zinc ion (Zn²⁺) embedded within the catalytic pocket of HDACs, forming critical coordination bonds essential for enzymatic inhibition. This interaction displaces the Zn²⁺ atom required for hydrolytic removal of acetyl groups from lysine residues on histone tails. Structural analyses reveal that AR-42’s phenylbutyrate-derived alkyl chain extends into the hydrophobic channel of HDACs, enhancing binding stability through van der Waals interactions. Notably, AR-42’s unique methyl-phenyl group adjacent to the hydroxamate improves steric complementarity with the rim of the catalytic tube, increasing residence time compared to earlier-generation inhibitors like vorinostat [1] [7] [9].
Table 1: Zinc-Binding Interactions of AR-42 with HDAC Classes
Structural Element | Interaction Target | Functional Consequence |
---|---|---|
Hydroxamic acid | Zn²⁺ ion | Direct chelation, disabling catalytic activity |
Phenylbutyrate chain | Hydrophobic channel | Enhanced binding affinity and complex stability |
Methyl-phenyl group | Catalytic tube rim | Improved steric complementarity |
AR-42 exhibits differential binding affinities across HDAC isoforms due to structural variations in their catalytic pockets. Biochemical assays demonstrate nanomolar inhibitory activity against HDAC1 (IC₅₀ = 16 nM), HDAC2 (IC₅₀ = 25 nM), HDAC3 (IC₅₀ = 22 nM), and HDAC6 (IC₅₀ = 15 nM), positioning it as a high-potency pan-inhibitor. Its affinity for HDAC5 (IC₅₀ ≈ 50 nM) is moderately lower but remains biologically significant, as evidenced by hyperacetylation of HDAC5-specific substrates like histone H3 in hepatocellular carcinoma models. The R-enantiomer of AR-42 shows 5-fold reduced HDAC1 inhibition (IC₅₀ = 84 nM) compared to the S-enantiomer, underscoring stereospecificity in active-site engagement [3] [7] [8].
Table 2: Comparative IC₅₀ Values of AR-42 Against HDAC Isoforms
HDAC Isoform | Class | AR-42 IC₅₀ (nM) | Relative Affinity vs. Vorinostat |
---|---|---|---|
HDAC1 | I | 16 | 3.5-fold higher |
HDAC2 | I | 25 | 3.0-fold higher |
HDAC3 | I | 22 | 3.2-fold higher |
HDAC6 | IIB | 15 | 4.0-fold higher |
HDAC5 | IIA | ~50 | 2.0-fold higher |
HDAC8 | I | >100 | Not significant |
AR-42 achieves low-nanomolar IC₅₀ values across Class I/II HDACs, as quantified by fluorometric deacetylase assays using recombinant human enzymes. Key findings include:
AR-42 induces rapid and sustained hyperacetylation of histone and non-histone proteins in a time-concentrated manner:
Table 3: Time-Dependent Acetylation Dynamics Induced by AR-42 (1 μM)
Target Protein | HDAC Class Involved | Peak Acetylation Time | Functional Consequence |
---|---|---|---|
Histone H3 | I (HDAC1/2/3) | 6–8 hours | Chromatin relaxation, p21ᵂᴬᶠ¹ activation |
Histone H4 | I (HDAC1/2) | 6 hours | Transcriptional activation of tumor suppressors |
α-Tubulin | IIB (HDAC6) | 1–2 hours | Disrupted aggresome formation, mitotic arrest |
p53 | I (HDAC1) | 12 hours | PUMA/Bax upregulation, intrinsic apoptosis |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0